molecular formula C8H10BFO3S B12636572 2-Fluoro-6-(methylthiomethoxy)phenylboronic acid CAS No. 958454-13-2

2-Fluoro-6-(methylthiomethoxy)phenylboronic acid

Cat. No.: B12636572
CAS No.: 958454-13-2
M. Wt: 216.04 g/mol
InChI Key: BHMBUSXTLCUFIG-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylthiomethoxy)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylthiomethoxy group. The molecular formula of this compound is C8H10BFO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(methylthiomethoxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol, water, or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(methylthiomethoxy)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

2-Fluoro-6-(methylthiomethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(methylthiomethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(methylthiomethoxy)phenylboronic acid is unique due to the presence of both a fluoro group and a methylthiomethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

958454-13-2

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

[2-fluoro-6-(methylsulfanylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-14-5-13-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

BHMBUSXTLCUFIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)OCSC)(O)O

Origin of Product

United States

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